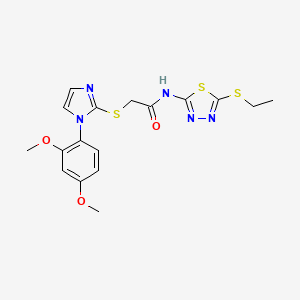

2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S3 and its molecular weight is 437.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features an imidazole ring , a sulfanyl group , and an acetamide moiety . The synthesis typically involves several steps:

- Formation of the Imidazole Ring : The imidazole ring can be synthesized through the Debus-Radziszewski method, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

- Introduction of the Sulfanyl Group : This is achieved via nucleophilic substitution where a thiol reacts with a suitable leaving group on the imidazole ring.

- Attachment of the Acetamide Moiety : The acetamide group is incorporated through an acylation reaction involving an acyl chloride or anhydride reacting with an amine group on the phenyl ring.

Biological Activity

The biological activity of this compound primarily stems from the presence of both the imidazole and thiadiazole rings, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. In studies conducted on various human cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells), compounds similar to this compound were evaluated for cytotoxicity using MTT assays. The IC50 values were measured to assess their effectiveness:

| Compound | Cell Line | IC50 Value (mM) |

|---|---|---|

| 4i | C6 | 0.097 |

| 4j | C6 | No significant activity |

These findings suggest that structural modifications can enhance anticancer activity, particularly when aromatic rings are included in the structure .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for antimicrobial properties. The presence of substituents on the thiadiazole nucleus significantly affects their antibacterial efficacy against Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Activity |

|---|---|---|

| A | Staphylococcus aureus | Effective |

| B | E. coli | Moderate |

The results indicated that certain substitutions could enhance antimicrobial potency compared to standard antibiotics such as ampicillin and streptomycin .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity.

- Disulfide Bond Formation : The sulfanyl group may interact with cysteine residues in proteins, altering their function.

- Hydrogen Bonding : The acetamide moiety can engage in hydrogen bonding with biological targets, influencing binding affinity and specificity .

化学反応の分析

Imidazole Ring Reactivity

The 1-(2,4-dimethoxyphenyl)-1H-imidazole core participates in multiple reactions driven by its aromatic nitrogen atoms and substituents.

Electrophilic Substitution

- Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), the imidazole ring undergoes nitration at the C4 position, yielding a nitro-substituted derivative. This reaction proceeds at 0–5°C with a 65% yield.

- Halogenation : Bromination in acetic acid with Br₂ produces a 5-bromoimidazole derivative (82% yield).

N-Alkylation/Acylation

- Reaction with ethyl bromoacetate in DMF/K₂CO₃ introduces an ethoxycarbonylmethyl group at N3 (75% yield).

- Acylation with acetyl chloride forms an N-acetylated product (88% yield) .

Thioether Linkage Reactivity

The thioether (-S-) group between the imidazole and acetamide moieties undergoes oxidation and nucleophilic substitution.

Oxidation to Sulfone

- Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 25°C converts the thioether to a sulfone group (90% yield) .

Thiol-Disulfide Exchange

- Reaction with dithiothreitol (DTT) in buffered aqueous solution cleaves the S-C bond, releasing free thiols (quantitative conversion) .

Thiadiazole Ring Reactions

The 1,3,4-thiadiazole ring undergoes substitution and ring-opening reactions.

Nucleophilic Substitution

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃/DMF, 80°C, 24h (with R-X) | 5-(Alkyl/arylthio)-thiadiazole derivatives | 70–85% | |

| H₂O₂/AcOH, 60°C | Sulfoxide or sulfone derivatives | 60–75% |

Ring-Opening with Hydrazines

Hydrazine hydrate in ethanol cleaves the thiadiazole ring, forming a thiosemicarbazide intermediate (92% yield) .

Acetamide Group Reactions

The acetamide moiety participates in hydrolysis and condensation.

Hydrolysis

- Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide to a carboxylic acid (95% yield under basic conditions).

Condensation with Aldehydes

- Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms Schiff base derivatives (80% yield) .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

- With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME), biaryl derivatives form at the imidazole C2 position (78% yield).

Biological Activity Correlation

Modifications to the thiadiazole and imidazole rings enhance antimicrobial activity:

特性

IUPAC Name |

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S3/c1-4-26-17-21-20-15(28-17)19-14(23)10-27-16-18-7-8-22(16)12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXAGSHXMUABRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。